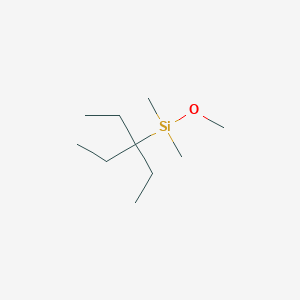
(3-Ethylpentan-3-yl)(methoxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethylpentan-3-yl)(methoxy)dimethylsilane is an organosilicon compound with the molecular formula C10H24OSi It is characterized by the presence of a silicon atom bonded to a methoxy group, two methyl groups, and a (3-ethylpentan-3-yl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylpentan-3-yl)(methoxy)dimethylsilane typically involves the reaction of (3-ethylpentan-3-yl)magnesium bromide with dimethylchloromethoxysilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:
(3−ethylpentan−3−yl)MgBr+(CH3)2Si(OCH3)Cl→(3−ethylpentan−3−yl)(methoxy)dimethylsilane+MgBrCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(3-Ethylpentan-3-yl)(methoxy)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a silanol group.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halides like HCl or amines like NH3 can be used for substitution reactions.
Major Products
Oxidation: Formation of (3-ethylpentan-3-yl)(hydroxy)dimethylsilane.
Reduction: Formation of (3-ethylpentan-3-yl)dimethylsilane.
Substitution: Formation of (3-ethylpentan-3-yl)(halide)dimethylsilane or (3-ethylpentan-3-yl)(amine)dimethylsilane.
Aplicaciones Científicas De Investigación
(3-Ethylpentan-3-yl)(methoxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism by which (3-Ethylpentan-3-yl)(methoxy)dimethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The methoxy group can undergo hydrolysis to form a silanol group, which can further react with other molecules. The silicon atom can also form stable bonds with carbon, oxygen, and nitrogen atoms, facilitating the formation of complex structures.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Ethylpentan-3-yl)dimethylsilane
- (3-Ethylpentan-3-yl)(hydroxy)dimethylsilane
- (3-Ethylpentan-3-yl)(halide)dimethylsilane
Uniqueness
(3-Ethylpentan-3-yl)(methoxy)dimethylsilane is unique due to the presence of the methoxy group, which imparts distinct reactivity and properties compared to its analogs. The methoxy group can be easily modified, making this compound versatile for various applications.
Propiedades
Número CAS |
113591-63-2 |
|---|---|
Fórmula molecular |
C10H24OSi |
Peso molecular |
188.38 g/mol |
Nombre IUPAC |
3-ethylpentan-3-yl-methoxy-dimethylsilane |
InChI |
InChI=1S/C10H24OSi/c1-7-10(8-2,9-3)12(5,6)11-4/h7-9H2,1-6H3 |
Clave InChI |
UJQURRXGRMOSKR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC)[Si](C)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


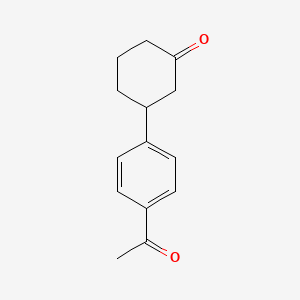
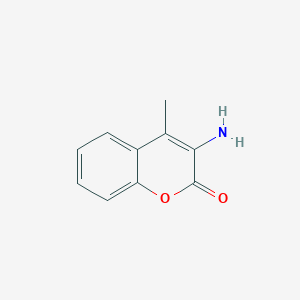
![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
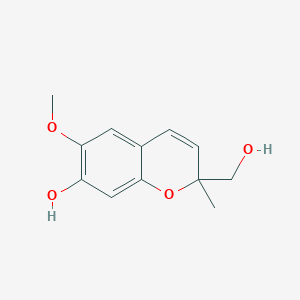
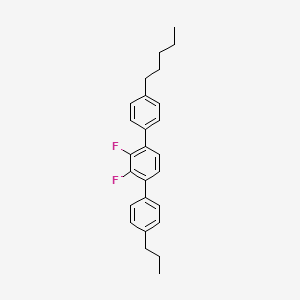
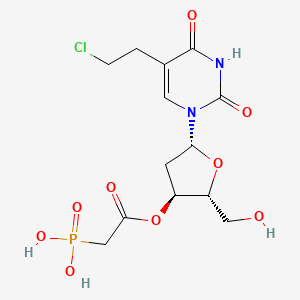
![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
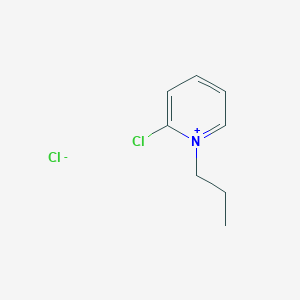
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)

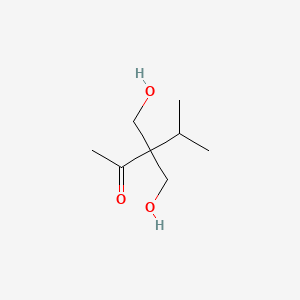

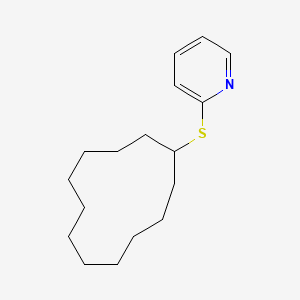
![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)
